3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one
CAS No.: 1246961-03-4
Cat. No.: VC2740839
Molecular Formula: C14H11N3O
Molecular Weight: 237.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1246961-03-4 |
|---|---|
| Molecular Formula | C14H11N3O |
| Molecular Weight | 237.26 g/mol |
| IUPAC Name | 3-(pyridin-3-ylamino)-2H-isoquinolin-1-one |
| Standard InChI | InChI=1S/C14H11N3O/c18-14-12-6-2-1-4-10(12)8-13(17-14)16-11-5-3-7-15-9-11/h1-9H,(H2,16,17,18) |
| Standard InChI Key | SQKITEYMEDVJIE-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(NC2=O)NC3=CN=CC=C3 |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(NC2=O)NC3=CN=CC=C3 |
Introduction
3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. It belongs to the class of dihydroisoquinolinone derivatives, known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. This compound is characterized by the presence of a pyridine ring attached to an amino group and a dihydroisoquinolinone moiety, making it a versatile scaffold for drug development.
Chemical Classification
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Heterocyclic Compound: Contains nitrogen-containing rings.
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Amine and Ketone: Classified due to the presence of these functional groups.
Synthesis
The synthesis of 3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one can be achieved through condensation reactions between pyridine derivatives and isoquinolinone precursors. The reaction conditions, such as solvent choice, temperature, and catalysts, significantly influence the outcome and yield of these transformations.
Molecular Information
| Property | Value |
|---|---|
| CAS Number | 1246961-03-4 |
| Molecular Formula | C14H11N3O |
| Molecular Weight | 237.26 g/mol |
Analytical Techniques
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the compound's structure.
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Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.
Potential Applications
3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one has several potential therapeutic applications due to its biological activities:
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Anti-cancer Properties: Part of its interest lies in its potential to inhibit cancer cell growth.
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Anti-inflammatory Properties: Could be useful in treating conditions involving inflammation.
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Drug Development Scaffold: Its versatile structure makes it suitable for modification and optimization for various therapeutic targets.
Mechanism of Action
The mechanism of action involves interactions at the molecular level with biological targets such as enzymes or receptors. Further research is needed to elucidate specific pathways and targets affected by this compound.
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